molecular formula C20H21N3O4S B2958780 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895468-17-4

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No. B2958780
CAS RN: 895468-17-4
M. Wt: 399.47
InChI Key: OGEVJSYHCWYHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide, also known as DMTCP, is a chemical compound that has gained attention in scientific research due to its potential as a biological probe. DMTCP is a small molecule that can selectively bind to a specific protein target, making it a valuable tool for studying the function of this protein in cellular processes.

Scientific Research Applications

Antitumor Activity

  • A study on 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural similarity with the compound , demonstrated significant broad-spectrum antitumor activity. This was evidenced by their potent efficacy against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, with some compounds showing selective activities towards specific cancer types. The molecular docking study of these compounds revealed a similar binding mode to known anticancer drugs, indicating a potential mechanism through which these compounds exert their antitumor effects (Al-Suwaidan et al., 2016).

Herbicidal Activity

  • Another research focused on the herbicidal activity of related compounds. One such compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrated effective herbicidal properties. This suggests the potential application of similar compounds in agriculture for weed control, highlighting the diverse utility of these chemical structures beyond medicinal applications (Liu et al., 2008).

Antimicrobial and Anti-Proliferative Activities

  • A study on 1,3,4-oxadiazole N-Mannich bases, which include structures akin to the compound of interest, showed notable antimicrobial activity against pathogenic bacteria and fungi. Furthermore, some of these compounds exhibited significant anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells. This dual functionality underscores the therapeutic potential of such compounds in treating infectious diseases and cancer (Al-Wahaibi et al., 2021).

Anti-Inflammatory and Anti-Thrombotic Activities

  • Research on 1,3,4-oxadiazole derivatives has also highlighted their anti-inflammatory and anti-thrombotic properties. These compounds were evaluated through in-vitro and in-vivo studies, indicating their potential as therapeutic agents for inflammatory conditions and in enhancing clotting time, which could be beneficial in conditions requiring anticoagulant therapy (Basra et al., 2019).

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-13-4-6-17(7-5-13)28-9-8-18(24)21-20-23-22-19(27-20)14-10-15(25-2)12-16(11-14)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEVJSYHCWYHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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